molecular formula C20H21N3O4 B2732194 methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate CAS No. 1544539-18-5

methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate

Cat. No.: B2732194
CAS No.: 1544539-18-5
M. Wt: 367.405
InChI Key: HWGSIQVTOVKMIE-UHFFFAOYSA-N
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Description

This compound features a complex bicyclic 1,5-methanopyrido[1,2-a][1,5]diazocine core with an 8-oxo substituent, linked via a carbonyl-amino bridge to a methyl benzoate group.

Properties

IUPAC Name

methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-27-19(25)15-5-2-3-6-16(15)21-20(26)22-10-13-9-14(12-22)17-7-4-8-18(24)23(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSIQVTOVKMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions
  • Initial Construction: : The preparation typically begins with the formation of the core 1,5-methanopyrido[1,2-a][1,5]diazocine system. This can be achieved through a multistep synthesis involving cyclization reactions.

  • Functional Group Introductions: : Once the core structure is established, various functional groups, including the oxo group and the ester, are introduced. This often involves reactions like oxidation and esterification.

  • Final Assembly: : The final steps involve coupling the core structure with methyl benzoate derivatives under amide bond-forming conditions, usually facilitated by reagents like carbodiimides.

Industrial Production Methods

While industrial synthesis routes are often proprietary, they generally involve optimization for large-scale production. This includes:

  • Efficient purification methods such as recrystallization or chromatography.

  • Use of automated reactors for precise control over reaction conditions.

  • Utilization of green chemistry principles to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : This compound can undergo oxidation, potentially forming quinone-like structures.

  • Reduction: : Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

  • Substitution: : Nucleophilic substitution reactions at various positions on the heterocyclic ring can introduce diverse functional groups.

  • Hydrolysis: : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly used reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles such as amines, alcohols, or thiols can participate in these reactions.

  • Hydrolysis: : Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The reactions of this compound can yield a variety of products depending on the conditions:

  • Oxidation: : Potential formation of a quinone-like structure.

  • Reduction: : Conversion to alcohols or other reduced forms.

  • Substitution: : Introduction of new functional groups that can modify the compound's biological activity.

Scientific Research Applications

Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate finds applications across several fields:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: : Researchers investigate its potential as a probe or inhibitor in biochemical pathways due to its unique structure.

  • Industry: : Utilized in the production of fine chemicals and potentially in the manufacture of specialty polymers or materials.

Mechanism of Action

The exact mechanism of action can vary based on its use:

  • Biochemical Pathways: : It may interact with enzymes or receptors, modulating their activity. The amide and ester groups can participate in hydrogen bonding and other interactions within biological systems.

  • Molecular Targets: : Possible targets include proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences among analogs:

Compound Name Core Structure Key Substituents Functional Groups Reference
Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate 1,5-Methanopyrido-diazocine Methyl benzoate Ester, amide Target
2-(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide Same core Acetamide Amide
(1R,5S)-N-Allyl-9,11-dibromo-8-oxo-...-carboxamide Same core with halogenation Allyl group, bromine atoms Amide, halogen
8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide Same core Carbothioamide Thioamide
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-...-dicarboxylate (e.g., 1l, 2c, 2d) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro-phenyl, diethyl ester Ester, nitrile

Key Observations :

  • Ester vs.
  • Halogenation : Bromine atoms in ’s compound increase molecular weight and may enhance binding affinity via hydrophobic interactions, though this could reduce solubility .
  • Tetrahydroimidazo[1,2-a]pyridine Derivatives : While structurally distinct, compounds like 1l and 2c share functional groups (e.g., nitrile, nitro) that influence electronic properties and reactivity .
Spectroscopic Characterization
  • NMR Analysis : provides detailed $ ^1H $- and $ ^{13}C $-NMR data for the dibromo-carboxamide analog, showing deshielding effects from bromine and the allyl group (e.g., peaks at 7.5–0 ppm) .
  • Mass Spectrometry : HRMS data for tetrahydroimidazo[1,2-a]pyridines (e.g., 2c: calc. 550.0978, obs. 550.0816) confirm molecular integrity .

Physicochemical Properties

Property Target Compound (Inferred) 2-(8-Oxo...)acetamide Dibromo-carboxamide Diethyl Dicarboxylate (2c)
Molecular Weight ~450 (estimated) ~300 ~550 550.0978
Melting Point Not reported Not reported Not reported 223–225 °C
Solubility Moderate (ester group) High (amide) Low (bromine) Low (nitro, cyano)
ADMET Predictions Likely moderate metabolism High absorption (amide) Potential hepatotoxicity High logP (lipophilic)

Notes:

  • The methyl benzoate group in the target compound may confer better metabolic stability compared to amide analogs due to esterase resistance .

Biological Activity

Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate (CAS Number: 121290-68-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on various studies and research findings.

PropertyValue
Molecular FormulaC23H28N4O2
Molecular Weight392.49 g/mol
Melting Point213-215 °C

The compound has been primarily studied for its inhibitory effects on diguanylate cyclases (DGCs) , which are enzymes that play a crucial role in bacterial biofilm formation. Inhibition of DGCs can disrupt biofilm integrity and enhance the efficacy of antibiotics against biofilm-associated infections.

Inhibition of Diguanylate Cyclases

Research has demonstrated that derivatives of this compound exhibit competitive inhibition of DGC activity. For instance, a study highlighted that certain modifications to the compound structure enhanced its binding affinity to the active site of DGCs from Pseudomonas aeruginosa and Thermotoga maritima . The inhibition was assessed using in vitro enzyme activity assays, revealing IC50 values around 11 µM for some derivatives .

Anti-Biofilm Activity

The ability to disrupt biofilms formed by pathogenic bacteria is particularly noteworthy. In a study focusing on biofilm dispersal, it was shown that compounds related to this compound significantly reduced the adherence of Pseudomonas aeruginosa to surfaces and disrupted preformed biofilms . This suggests potential applications in medical settings where biofilm-related infections are prevalent.

Case Studies

  • Study on Biofilm Dispersal :
    • Objective : To evaluate the efficacy of DGC inhibitors in disrupting biofilms.
    • Findings : Compounds including this compound were effective in dispersing Pseudomonas aeruginosa biofilms.
    • : The study supports the use of these compounds as therapeutic agents against biofilm-associated infections .
  • In Silico Screening :
    • Objective : To identify potential inhibitors of DGCs through computational methods.
    • Findings : Several derivatives were screened and showed promising results in binding affinity and inhibitory effects against DGC enzymes.
    • : This approach can guide the design of more potent inhibitors based on the structure of this compound .

Q & A

Q. What are the recommended safety protocols for handling methyl 2-{[...]benzoate in laboratory settings?

Researchers should adhere to guidelines outlined in safety frameworks such as GBZ 2.1-2007 and EN 14042. Key measures include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Conducting experiments in fume hoods to minimize inhalation risks.
  • Referencing international databases (e.g., OECD, CAMEO) for hazard-specific first-aid procedures and spill management .
  • Monitoring air quality using standards like GBZ/T 160.1–160.81-2004 for workplace exposure limits.

Q. How can researchers verify the structural integrity of methyl 2-{[...]benzoate using spectroscopic methods?

A multi-technique approach is critical:

  • 1H/13C NMR : Compare chemical shifts (δ) to published data for related diazocine derivatives, focusing on signals for the methanopyrido-diazocin core (e.g., δ 3.86–4.20 ppm for bridgehead protons) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) near 1680–1720 cm⁻¹ and amide N-H bends at ~3300 cm⁻¹ .
  • HRMS : Confirm molecular mass with <2 ppm error (e.g., observed vs. calculated [M+H]⁺) .

Q. What synthetic routes are reported for methyl 2-{[...]benzoate and its analogs?

While direct synthesis data for this compound is limited, analogous diazocine derivatives are synthesized via:

  • One-pot multi-step reactions : Combining carbamate coupling and cyclization under inert atmospheres (e.g., N₂) at 45–60°C .
  • Purification : Column chromatography (silica gel, hexane/EtOH gradients) followed by recrystallization to achieve >95% purity .

Advanced Research Questions

Q. What computational strategies are effective in optimizing the synthesis pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction energetics for diazocine ring formation .
  • AI-driven optimization : Implement machine learning (e.g., COMSOL Multiphysics) to simulate reaction parameters (temperature, solvent polarity) and reduce trial-and-error experimentation .
  • Reaction path search tools : Platforms like ICReDD integrate computational and experimental data to prioritize high-yield pathways .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the methanopyrido-diazocin core .
  • Batch consistency checks : Replicate syntheses under controlled conditions to identify variability in purity (e.g., 51–61% yields in similar compounds) .

Q. What methodologies are recommended for studying the reaction mechanisms involving this compound's diazocine ring system?

  • Isotopic labeling : Use ¹⁵N or ¹³C isotopes to trace bond reorganization during ring-opening/closure reactions .
  • Kinetic profiling : Monitor intermediates via time-resolved UV-Vis or LC-MS to identify rate-determining steps .
  • DFT-based mechanistic studies : Simulate intermediates and transition states to validate proposed pathways .

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

  • Accelerated stability studies : Expose the compound to stressors (pH 3–10, 40–60°C) and analyze degradation products via HPLC .
  • Light sensitivity tests : Compare NMR spectra before/after UV exposure to assess photolytic decomposition .
  • Long-term storage trials : Monitor crystallinity and solubility changes in inert (argon) vs. ambient atmospheres .

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